Cas no 51796-65-7 (3-Iodo-1H-indole-2-carbonitrile)

3-Iodo-1H-indole-2-carbonitrile is a versatile heterocyclic compound featuring an indole core substituted with an iodine atom at the 3-position and a cyano group at the 2-position. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex indole derivatives used in pharmaceuticals and agrochemicals. The iodine moiety enhances reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling efficient functionalization. The electron-withdrawing cyano group further stabilizes the molecule while offering additional sites for derivatization. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a useful building block for medicinal chemistry and materials science research.
3-Iodo-1H-indole-2-carbonitrile structure
51796-65-7 structure
Product Name:3-Iodo-1H-indole-2-carbonitrile
CAS No:51796-65-7
MF:C9H5IN2
MW:268.05387377739
MDL:MFCD22126121
CID:1068532
PubChem ID:11043753
Update Time:2025-05-22

3-Iodo-1H-indole-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Iodo-1H-indole-2-carbonitrile
    • CG-0745
    • DTXSID60453139
    • SCHEMBL16156592
    • 51796-65-7
    • CS-0453223
    • AKOS015991306
    • BCA79665
    • MDL: MFCD22126121
    • Inchi: 1S/C9H5IN2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,12H
    • InChI Key: LZEVAWNETZNAGR-UHFFFAOYSA-N
    • SMILES: IC1=C(C#N)NC2C=CC=CC=21

Computed Properties

  • Exact Mass: 267.94935
  • Monoisotopic Mass: 267.94975g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 39.6Ų

Experimental Properties

  • PSA: 39.58

3-Iodo-1H-indole-2-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
I060815-250mg
3-Iodo-1H-indole-2-carbonitrile
51796-65-7
250mg
$ 530.00 2022-06-04
TRC
I060815-500mg
3-Iodo-1H-indole-2-carbonitrile
51796-65-7
500mg
$ 880.00 2022-06-04
Chemenu
CM235394-1g
3-Iodo-1H-indole-2-carbonitrile
51796-65-7 95%
1g
$379 2021-08-04
Matrix Scientific
071438-500mg
3-Iodo-1H-indole-2-carbonitrile, 97%
51796-65-7 97%
500mg
$335.00 2023-09-09
Matrix Scientific
071438-1g
3-Iodo-1H-indole-2-carbonitrile, 97%
51796-65-7 97%
1g
$448.00 2023-09-09
Matrix Scientific
071438-5g
3-Iodo-1H-indole-2-carbonitrile, 97%
51796-65-7 97%
5g
$1695.00 2023-09-09
Chemenu
CM235394-1g
3-Iodo-1H-indole-2-carbonitrile
51796-65-7 95%
1g
$379 2023-02-02
Apollo Scientific
OR310143-500mg
3-Iodo-1H-indole-2-carbonitrile
51796-65-7
500mg
£250.00 2024-05-26
Apollo Scientific
OR310143-1g
3-Iodo-1H-indole-2-carbonitrile
51796-65-7
1g
£334.00 2024-05-26

Additional information on 3-Iodo-1H-indole-2-carbonitrile

Comprehensive Overview of 3-Iodo-1H-indole-2-carbonitrile (CAS No. 51796-65-7): Properties, Applications, and Research Insights

3-Iodo-1H-indole-2-carbonitrile (CAS No. 51796-65-7) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This indole derivative combines an iodo-substituted aromatic ring with a nitrile functional group, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula, C9H5IN2, highlights its potential as a building block for drug discovery and material science applications.

The compound’s iodine atom at the 3-position of the indole scaffold enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are pivotal in modern organic synthesis. Researchers frequently explore 3-Iodo-1H-indole-2-carbonitrile for its role in developing kinase inhibitors and antimicrobial agents, aligning with current trends in targeting resistant pathogens and cancer therapeutics. Its nitrile moiety further allows for transformations into carboxylic acids, amides, or tetrazoles, expanding its utility in medicinal chemistry.

In recent years, the demand for halogenated indoles like 51796-65-7 has surged due to their relevance in high-throughput screening libraries and fragment-based drug design. A 2023 study highlighted its use in optimizing allosteric modulators for neurological disorders, a hot topic in neurodegenerative disease research. Additionally, its photophysical properties make it a candidate for OLED materials, addressing the growing interest in sustainable electronics.

From a synthetic perspective, 3-Iodo-1H-indole-2-carbonitrile is typically prepared via electrophilic iodination of 1H-indole-2-carbonitrile, followed by purification through crystallization. Analytical techniques such as HPLC, NMR, and mass spectrometry ensure its high purity (>98%), a critical factor for reproducibility in academic and industrial labs. Storage recommendations include protection from light and moisture to maintain stability, as the carbonitrile group may hydrolyze under acidic conditions.

Environmental and safety considerations for CAS 51796-65-7 emphasize proper handling under standard laboratory protocols. While not classified as hazardous, its iodine content warrants disposal via approved chemical waste channels. Regulatory databases like REACH and PubChem provide updated guidelines, reflecting the compound’s alignment with green chemistry principles—a key focus for sustainable research.

Market analyses indicate rising procurement of 3-Iodo-1H-indole-2-carbonitrile by contract research organizations (CROs) and academic institutions, driven by its role in catalyst development and peptide mimetics. FAQs in scientific forums often address its solubility (e.g., in DMSO or DMF) and compatibility with palladium catalysts, underscoring its practical challenges and solutions.

Future directions for 51796-65-7 may involve its integration into AI-driven drug discovery platforms, where its structural diversity could train machine-learning models for de novo molecular design. As the scientific community prioritizes cost-effective synthons, this compound’s balance of reactivity and stability positions it as a valuable asset for interdisciplinary innovation.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd